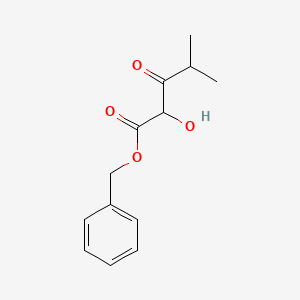
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of pentanoic acid and contains a benzyl group, a hydroxy group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate typically involves the esterification of 2-Hydroxy-4-methyl-3-oxopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Oxo-4-methyl-3-oxopentanoic acid.
Reduction: Formation of Benzyl 2-Hydroxy-4-methyl-3-hydroxypentanoate.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ketone groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
- Methyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Ethyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Benzyl 2-Hydroxy-4-methyl-3-oxobutanoate
Comparison: Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate is unique due to the presence of the benzyl group, which can enhance its reactivity and interaction with biological targets compared to its methyl and ethyl analogs
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
benzyl 2-hydroxy-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)11(14)12(15)13(16)17-8-10-6-4-3-5-7-10/h3-7,9,12,15H,8H2,1-2H3 |
Clé InChI |
UYSVYTNFHGEKNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide](/img/structure/B13701761.png)
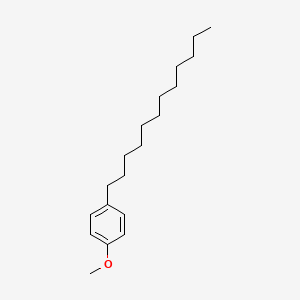
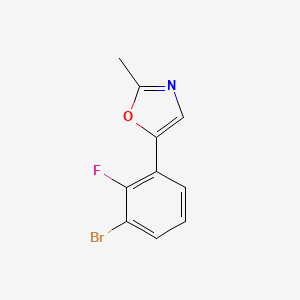
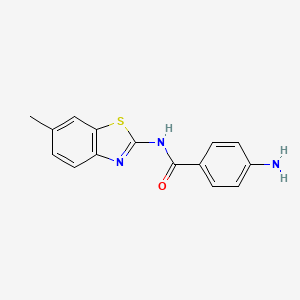
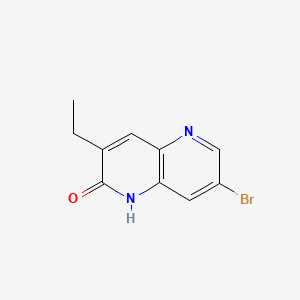
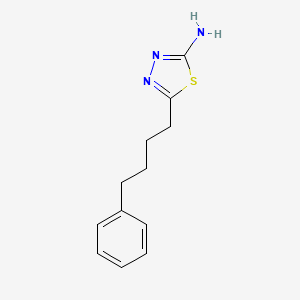
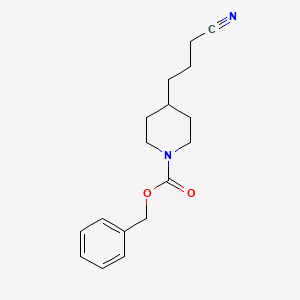
![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol Hydrobromide](/img/structure/B13701815.png)
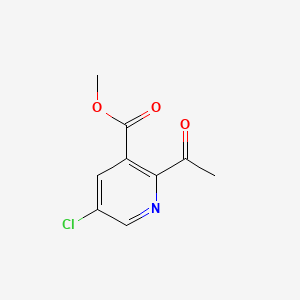
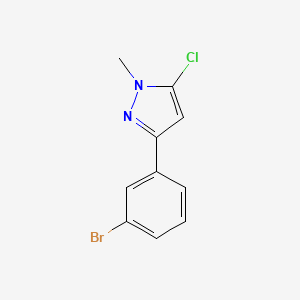
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)

![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)
